
Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
Description
Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a pyrazolone derivative characterized by a five-membered lactam ring containing two nitrogen atoms and a ketone group. Pyrazolones are heterocyclic compounds of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . The target compound features a methyl ester group at the acetamide side chain and a 2-methyl substituent on the pyrazolone core. Its synthesis likely involves diazotization and coupling reactions similar to those reported for structurally related compounds, such as ethyl 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-3-oxobutanoate, which is synthesized via ultrasound-assisted methods with yields exceeding 80% .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-(2-methyl-3-oxo-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C7H10N2O3/c1-9-7(11)5(4-8-9)3-6(10)12-2/h4,8H,3H2,1-2H3 |
InChI Key |
JDNQUCKFQUGCLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The keto and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolone derivatives exhibit structural diversity based on substituents and functional groups, which influence their physicochemical and biological properties. Key comparisons include:
Key Observations:
- Ester vs. Amide Groups : The methyl ester in the target compound may confer higher hydrolytic lability compared to the acetamide group in , impacting bioavailability and metabolic pathways.
- Aryl Modifications : Bulky substituents (e.g., 2-methylphenyl in ) may reduce solubility but improve target specificity.
Crystallographic and Hydrogen-Bonding Patterns
- The acetamide derivative in forms dimers via N—H⋯O hydrogen bonds (R₂²(10) motif), whereas ester-containing analogs likely exhibit weaker intermolecular interactions (e.g., C—H⋯O), affecting crystallinity and solubility.
Biological Activity
Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.
Structural Overview
This compound belongs to the pyrazolone class of compounds. Its molecular formula is , and it features a pyrazolone ring that contributes to its biological activity. The compound exhibits both intra- and intermolecular hydrogen bonding, which affects its stability and reactivity in biological systems .
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.019 mg/mL |
Bacillus subtilis | 0.040 mg/mL |
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Properties
In vitro studies have demonstrated that methyl pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines. For instance, one study found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which these compounds could be developed for treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF7 (breast cancer) | 15.8 |
A549 (lung cancer) | 10.0 |
These results indicate that the compound exhibits cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study involving the application of methyl pyrazolone derivatives in wound healing showed significant reduction in microbial load in infected wounds when treated with this compound compared to controls .
- Inflammation Model : In a murine model of arthritis, treatment with this compound resulted in reduced joint swelling and pain, correlating with decreased inflammatory markers in serum .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via diazotization of 4-aminoantipyrine derivatives followed by coupling with malononitrile or ethyl acetoacetate under acidic conditions. For example, diazonium salt formation in HCl/NaNO₂ at 0–5°C, followed by reaction with ethyl acetoacetate in ethanol/sodium acetate, yields the target compound after recrystallization .
- Characterization : Key techniques include:
- IR spectroscopy : CN (2171–2186 cm⁻¹), carbonyl (1610–1648 cm⁻¹), and NH₂ (3301–3450 cm⁻¹) stretches .
- NMR : Distinct singlet signals for methyl groups (δ 2.23–3.16 ppm) and aromatic protons (δ 7.31–7.52 ppm) in ¹H-NMR; cyano carbons at δ 114.3–114.8 ppm in ¹³C-NMR .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 261.2 [M+1] for the methyl ester derivative) confirm molecular formulae .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodology : Purity is assessed via HPLC with UV detection (λ = 210–280 nm) and melting point analysis. Crystallization from ethanol or ethyl acetate ensures minimal impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of pyrazolone derivatives?
- Approach : Cross-validation using complementary techniques:
- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria) by providing unambiguous bond lengths and angles. For example, SHELXL refinement (via WinGX) can model anisotropic displacement parameters .
- DFT calculations : Compare experimental IR/NMR data with computed spectra (e.g., using Gaussian or ORCA) to validate proposed structures .
Q. What strategies optimize reaction yields for this compound under varying conditions?
- Experimental design :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–5°C (diazotization) | Prevents side reactions |
Solvent | Ethanol/NaOAc buffer | Stabilizes diazonium ions |
Reaction time | 2–4 hours | Maximizes coupling efficiency |
- Troubleshooting : Low yields (<50%) may result from incomplete diazotization (monitor via TLC) or inadequate pH control (maintain pH 4–6 with acetate buffer) .
Q. How are hydrogen-bonding networks analyzed in the crystal structure of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.